molecular formula C8H7NO3 B1317605 Methyl 5-formylpyridine-2-carboxylate CAS No. 55876-91-0

Methyl 5-formylpyridine-2-carboxylate

Cat. No.: B1317605
CAS No.: 55876-91-0
M. Wt: 165.15 g/mol
InChI Key: QOWOSLFJHTVONJ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 5-formylpyridine-2-carboxylate can be synthesized through several methods. One common approach involves the reaction of 6-bromopyridine-3-carbaldehyde with methanol and dimethylformamide (DMF) in the presence of palladium acetate (Pd(OAc)2) and 1,1’-bis(diphenylphosphino)ferrocene (DPPF) under carbon monoxide (CO) atmosphere . The reaction is typically carried out at room temperature for several hours.

Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The compound is usually purified by recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions: Methyl 5-formylpyridine-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The ester group can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: KMnO4 in aqueous solution under reflux conditions.

    Reduction: NaBH4 in methanol at room temperature.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).

Major Products Formed:

Scientific Research Applications

Methyl 5-formylpyridine-2-carboxylate is widely used in scientific research due to its versatility as a synthetic intermediate. Some of its applications include:

    Chemistry: Used in the synthesis of complex organic molecules and as a building block for heterocyclic compounds.

    Biology: Serves as a precursor for the synthesis of biologically active molecules, including enzyme inhibitors and receptor ligands.

    Medicine: Investigated for its potential use in drug development, particularly in the design of anti-inflammatory and anticancer agents.

    Industry: Utilized in the production of agrochemicals, dyes, and specialty chemicals

Mechanism of Action

The mechanism of action of methyl 5-formylpyridine-2-carboxylate depends on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. The formyl group can interact with nucleophilic residues in the enzyme’s active site, leading to inhibition. Additionally, the compound can participate in various biochemical pathways, influencing cellular processes .

Comparison with Similar Compounds

Methyl 5-formylpyridine-2-carboxylate can be compared with other pyridine derivatives, such as:

These compounds share similar chemical properties but differ in their reactivity and applications, highlighting the unique versatility of this compound in various fields.

Biological Activity

Methyl 5-formylpyridine-2-carboxylate (MFPC) is a compound of increasing interest in medicinal chemistry and biological research. This article explores its biological activities, mechanisms of action, and potential applications in drug development.

Chemical Structure and Properties

This compound is characterized by its pyridine ring with a formyl group and a carboxylate ester. Its molecular formula is C_8H_7NO_3, and it has a molecular weight of 167.15 g/mol. The compound's structure allows it to participate in various chemical reactions, including oxidation, reduction, and nucleophilic substitution, making it a versatile building block in organic synthesis.

The biological activity of MFPC primarily involves its role as an enzyme inhibitor . It can bind to the active sites of specific enzymes, thereby blocking their activity. The formyl group in MFPC interacts with nucleophilic residues in enzyme active sites, leading to inhibition. This mechanism is critical for its application in developing therapeutic agents targeting various diseases.

Enzyme Inhibition

MFPC has shown promise as an enzyme inhibitor in several studies. For instance, it has been investigated for its inhibitory effects on microsomal prostaglandin E synthase-1 (mPGES-1), an enzyme involved in prostaglandin biosynthesis linked to inflammation and cancer . The inhibition of mPGES-1 can reduce the production of pro-inflammatory mediators, suggesting potential applications in treating inflammatory diseases and cancer.

Anticancer Potential

Recent research highlights the anticancer properties of MFPC. It has been evaluated for its ability to inhibit cancer cell proliferation in vitro. Studies indicate that compounds structurally related to MFPC exhibit significant cytotoxic effects against various cancer cell lines, including colorectal cancer cells . The dual inhibition mechanism targeting both mPGES-1 and soluble epoxide hydrolase (sEH) has been particularly noted for its potential to reduce side effects associated with traditional chemotherapy .

Study 1: Inhibition of mPGES-1

A study demonstrated that derivatives of MFPC significantly reduced mPGES-1 activity with IC50 values in the low micromolar range. These compounds were tested against human colorectal cancer cell lines, showing promising results in inhibiting cell growth and inducing apoptosis .

Study 2: Anti-inflammatory Effects

Another investigation focused on the anti-inflammatory effects of MFPC derivatives. The compounds were found to downregulate pro-inflammatory cytokines in lipopolysaccharide-stimulated macrophages, indicating their potential as anti-inflammatory agents .

Research Applications

MFPC serves as a crucial intermediate in synthesizing biologically active compounds. Its applications span several fields:

  • Medicinal Chemistry : Used as a precursor for designing new anti-inflammatory and anticancer agents.
  • Biochemistry : Investigated for its role in enzyme inhibition studies.
  • Industrial Chemistry : Employed in synthesizing agrochemicals and specialty chemicals .

Summary Table of Biological Activities

Activity TypeDescriptionReferences
Enzyme InhibitionInhibits mPGES-1 and other enzymes involved in inflammatory pathways
Anticancer ActivityInduces cytotoxic effects on cancer cell lines
Anti-inflammatory EffectsReduces pro-inflammatory cytokines in stimulated macrophages

Properties

IUPAC Name

methyl 5-formylpyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO3/c1-12-8(11)7-3-2-6(5-10)4-9-7/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOWOSLFJHTVONJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC=C(C=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90568528
Record name Methyl 5-formylpyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90568528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55876-91-0
Record name Methyl 5-formylpyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90568528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 5-formylpyridine-2-carboxylate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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